

An In-depth Technical Guide to 3-ethyl-1H-pyrazol-5-amine

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Compound of Interest

Compound Name: 3-ethyl-1H-pyrazol-5-amine

Cat. No.: B167570

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, a plausible synthesis protocol, and the general biological context of **3-ethyl-1H-pyrazol-5-amine** (CAS: 1904-24-1). This document is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, chemical synthesis, and drug discovery.

Core Physicochemical Properties

3-ethyl-1H-pyrazol-5-amine, also known as 5-ethyl-1H-pyrazol-3-amine, is a heterocyclic organic compound.^[1] Its core structure consists of a five-membered pyrazole ring substituted with an ethyl group and an amine group. While extensive experimental data for this specific molecule is not widely published, its properties can be estimated through computational models, which are summarized below.

Data Presentation: Summary of Physicochemical Properties

The following table summarizes the key computed and available data for **3-ethyl-1H-pyrazol-5-amine**.

Property	Value	Source
IUPAC Name	5-ethyl-1H-pyrazol-3-amine	PubChem[1]
Molecular Formula	C ₅ H ₉ N ₃	PubChem[1]
Molecular Weight	111.15 g/mol	PubChem[1]
CAS Number	1904-24-1	PubChem[1]
Monoisotopic Mass	111.079647300 Da	PubChem[1]
Predicted XlogP	0.7	PubChem[1][2]
SMILES	<chem>CCC1=CC(=NN1)N</chem>	PubChem[1]
InChI Key	AXDGPQLEVYSXNL-UHFFFAOYSA-N	PubChem[1]
Topological Polar Surface Area	54.7 Å ²	PubChem[1]
Hydrogen Bond Donors	2	PubChem[1]
Hydrogen Bond Acceptors	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]

Note: Most properties listed are computationally derived and should be confirmed through experimental analysis.

Experimental Protocols: Synthesis and Characterization

A definitive, published experimental protocol for the synthesis of **3-ethyl-1H-pyrazol-5-amine** is not readily available. However, a standard and widely adopted method for synthesizing 3-aminopyrazoles involves the condensation reaction between a β -ketonitrile and hydrazine. Based on this established methodology, a plausible synthesis route is detailed below.

2.1. Proposed Synthesis of **3-ethyl-1H-pyrazol-5-amine**

The synthesis can be achieved via the cyclization of 3-oxopentanenitrile with hydrazine hydrate.

Reactants:

- 3-Oxopentanenitrile (Propionylacetonitrile)
- Hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$)
- Solvent (e.g., Ethanol, Methanol)
- Acid or Base catalyst (optional, reaction can proceed thermally)

Detailed Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxopentanenitrile (1.0 equivalent) in a suitable solvent such as ethanol.
- **Addition of Hydrazine:** To the stirred solution, add hydrazine hydrate (1.0 to 1.2 equivalents) dropwise at room temperature. The addition may be exothermic, and cooling might be necessary to maintain a controlled temperature.
- **Reaction Progression:** After the addition is complete, heat the reaction mixture to reflux. The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC) by observing the consumption of the starting materials.
- **Work-up and Isolation:** Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure **3-ethyl-1H-pyrazol-5-amine**.

2.2. Methods for Structural Characterization

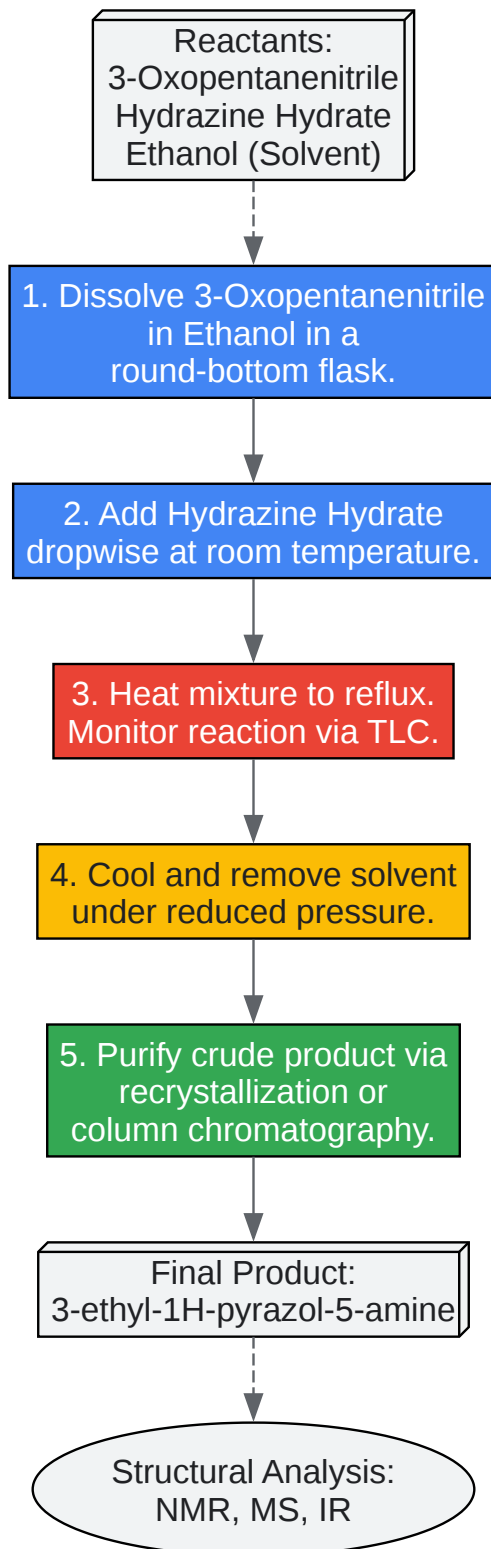
The identity and purity of the synthesized **3-ethyl-1H-pyrazol-5-amine** should be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy will confirm the chemical structure, showing characteristic shifts for the ethyl group protons, the pyrazole ring protons, and the amine protons.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental formula of the compound.
- Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for N-H stretching of the amine and the pyrazole ring, as well as C-H and C=C bonds.

Mandatory Visualization

The following diagram illustrates the proposed experimental workflow for the synthesis of **3-ethyl-1H-pyrazol-5-amine**.

Workflow for the Synthesis of 3-ethyl-1H-pyrazol-5-amine



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*A proposed workflow for the synthesis of **3-ethyl-1H-pyrazol-5-amine**.*

Biological and Drug Development Context

While specific biological activities for **3-ethyl-1H-pyrazol-5-amine** have not been extensively documented, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Notably, 5-aminopyrazoles are recognized for their potential as anti-inflammatory and anticancer agents. They serve as versatile building blocks for synthesizing more complex molecules, including kinase inhibitors, which are crucial in oncology research. For example, derivatives of aminopyrazoles have been investigated as inhibitors for various kinases, playing a role in cell signaling pathways related to proliferation and migration.

Therefore, **3-ethyl-1H-pyrazol-5-amine** represents a valuable starting material or fragment for the development of novel therapeutic agents targeting a variety of diseases. Its physicochemical properties make it a suitable candidate for further chemical modification and inclusion in drug discovery screening libraries.

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References

- 1. 3-ethyl-1H-pyrazol-5-amine | C₅H₉N₃ | CID 21991095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-ethyl-1h-pyrazol-5-amine (C₅H₉N₃) [pubchemlite.lcsb.uni.lu]
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